N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a scaffold widely utilized in kinase inhibitor design due to its ability to mimic purine nucleotides and compete for ATP-binding pockets . Key structural elements include:
- Azepan-1-yl group: A 7-membered saturated ring attached to the pyrimidine moiety, which may enhance binding affinity and selectivity via hydrophobic interactions.
- Ethyl linker: Connects the pyrazolo[3,4-d]pyrimidine core to the propanamide group, balancing flexibility and steric constraints.
This compound is hypothesized to target kinases or other ATP-dependent enzymes, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c29-20(11-10-18-8-4-3-5-9-18)23-12-15-28-22-19(16-26-28)21(24-17-25-22)27-13-6-1-2-7-14-27/h3-5,8-9,16-17H,1-2,6-7,10-15H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZLEGQNMILNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through cyclization reactions using appropriate precursors, such as hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.
Introduction of Azepane Ring: : The azepane ring can be introduced via nucleophilic substitution reactions using azepane and an appropriate leaving group on the pyrazolo[3,4-d]pyrimidine core.
Attachment of Phenylpropanamide Group: : This can be done through amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods often involve large-scale chemical synthesis with optimization of reaction conditions for high yield and purity. This may include continuous flow chemistry and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions using hydrogen gas and a suitable catalyst (e.g., palladium on carbon) can convert the compound to reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to a range of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or neutral conditions.
Reduction: Hydrogen gas, palladium on carbon, under mild pressure and temperature.
Substitution: Various nucleophiles like amines, thiols, or halides, under appropriate conditions depending on the nucleophile.
Major Products Formed
Oxidized derivatives with altered functional groups.
Reduced derivatives with saturated bonds.
Substituted products with diverse functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its structural features facilitate the exploration of new chemical reactions and pathways. The compound's ability to undergo various chemical transformations makes it valuable for synthetic chemists aiming to develop novel compounds with specific properties.
Key Synthetic Routes:
- Formation of Pyrazolo[3,4-d]pyrimidine Core: Achieved through cyclization reactions using hydrazine derivatives and suitable aldehydes or ketones.
- Introduction of Azepane Ring: Accomplished via nucleophilic substitution reactions involving azepane and appropriate leaving groups.
- Attachment of Phenylpropanamide Group: Typically performed through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Biology
Biologically, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is being investigated for its potential to bind to specific biological targets. This binding capability allows for its use in biochemical assays to study enzyme activity and protein-ligand interactions.
Applications in Biological Research:
- Investigating molecular interactions in disease pathways.
- Analyzing enzyme kinetics and inhibition.
- Screening for potential drug candidates targeting specific receptors.
Medicine
The pharmacological properties of this compound are under investigation, particularly concerning its potential therapeutic applications in oncology and neurology. The unique structural features may allow it to interact selectively with biological targets involved in disease processes.
Potential Medical Applications:
- Targeting specific enzymes or receptors linked to cancer progression.
- Modulating neurological pathways for therapeutic effects.
Industry
In industrial settings, this compound may be utilized in the development of novel materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Industrial Applications:
- Development of advanced materials with tailored properties.
- Use as a catalyst in synthetic organic chemistry.
Unique Properties
The presence of the azepane ring in the structure of this compound imparts distinct chemical and biological properties compared to other heterocyclic compounds. This uniqueness can be leveraged in designing new chemical entities for diverse applications ranging from academic research to industrial processes.
Mechanism of Action
The mechanism of action for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide involves its interaction with molecular targets such as receptors or enzymes. It may bind to active sites, altering the function of these targets and affecting biological pathways. The specific molecular targets and pathways can vary depending on the context of its use, whether in biochemical assays, pharmacology, or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Functional Analogues
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents and biological targets:
Key Comparative Analysis
Substituent-Driven Target Specificity
- The azepan-1-yl group in the target compound introduces a larger, more flexible ring compared to the piperidinyl group in SJF690 . This difference may influence binding pocket accommodation in kinases.
- The 3-phenylpropanamide side chain contrasts with SJF690’s extended PROTAC linker and E3 ligase-recruiting moiety (1-oxoisoindolin-2-yl), which enables ubiquitination and degradation of BTK .
Mechanistic Divergence
- The target compound is likely a direct kinase inhibitor (ATP-competitive), whereas SJF690 operates via proteolysis-targeting chimera (PROTAC) mechanisms, offering prolonged pharmacological effects through target degradation .
Pharmacokinetic Considerations
- Azepane vs. Piperidine : Azepane’s 7-membered ring may confer better metabolic stability than piperidine’s 6-membered ring due to reduced ring strain and slower oxidative metabolism .
- Fluorine Substituents : The fluorophenyl group in the chromen-2-yl derivative enhances lipophilicity and binding affinity via halogen bonding, a feature absent in the target compound.
Synthetic Complexity
- The target compound is structurally simpler than SJF690, which incorporates a PROTAC linker and E3 ligase ligand. This simplicity may improve synthetic yield but limit therapeutic versatility.
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is represented as . The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activity, particularly in inhibiting various kinases involved in cellular signaling pathways.
Research indicates that this compound exhibits inhibitory effects on several key kinases:
- Spleen Tyrosine Kinase (SYK) : Involved in immune response regulation.
- Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases such as Parkinson's disease.
The inhibition of these kinases suggests potential therapeutic applications in treating inflammatory disorders and neurodegenerative diseases by modulating kinase activity.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits the proliferation of cancer cell lines. For instance, it has shown promising results against various cancer types by targeting specific pathways involved in tumor growth and survival. The interaction with cyclin-dependent kinase 2 (CDK2) has been particularly noted, indicating a mechanism that could lead to cell cycle arrest and apoptosis in cancer cells .
In Vivo Studies
Animal models have been utilized to evaluate the pharmacological effects of this compound. Preliminary studies suggest that administration of the compound leads to significant reductions in tumor size and improvements in survival rates compared to control groups. These findings highlight the compound's potential as an anticancer agent .
Case Studies
Several case studies have explored the efficacy of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
- Study on SYK Inhibition : A study demonstrated that compounds with structural similarities to this compound effectively inhibited SYK activity in vitro, leading to reduced inflammatory responses in murine models.
- Neuroprotective Effects : Another investigation focused on LRRK2 inhibitors revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold enhanced neuroprotective properties against dopaminergic neuron degeneration, suggesting a pathway for developing treatments for Parkinson's disease.
Data Tables
The following table summarizes key findings from recent studies on this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
